molecular formula C20H19ClFN3O2 B5104367 1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5104367
M. Wt: 387.8 g/mol
InChI Key: KYDCIKXOWRYGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is commonly known as Aripiprazole, which is an antipsychotic medication used to treat mental disorders such as schizophrenia, bipolar disorder, and major depressive disorder. This chemical compound has been extensively studied for its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

Aripiprazole works by modulating the activity of several neurotransmitters in the brain, including dopamine and serotonin. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This mechanism of action is believed to contribute to the compound's therapeutic effects on mental disorders.
Biochemical and Physiological Effects:
Aripiprazole has been found to have several biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which can help to improve mood and reduce symptoms of mental disorders. The compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Aripiprazole has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic effects on mental disorders, making it a well-known compound in the field. However, one limitation is that it can be difficult to obtain and may be expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for research on Aripiprazole. One direction is to further investigate its potential therapeutic effects on other mental disorders, such as autism spectrum disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. Another direction is to explore its potential use in combination with other medications to improve treatment outcomes. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on neurotransmitters in the brain.

Synthesis Methods

The synthesis of Aripiprazole involves the reaction of 4-(2-fluorophenyl)piperazine with 4-chlorobenzaldehyde in the presence of potassium carbonate to form 1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propen-1-one intermediate. This intermediate is then reacted with 2,5-dimethyl-1H-pyrrole-3-carboxylic acid to form the final product, Aripiprazole.

Scientific Research Applications

Aripiprazole has been widely used in scientific research for its potential therapeutic effects on mental disorders. It has been found to be effective in treating schizophrenia, bipolar disorder, and major depressive disorder. The compound has also been studied for its potential use in the treatment of other mental disorders such as autism spectrum disorder, obsessive-compulsive disorder, and post-traumatic stress disorder.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2/c21-14-5-7-15(8-6-14)25-19(26)13-18(20(25)27)24-11-9-23(10-12-24)17-4-2-1-3-16(17)22/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDCIKXOWRYGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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